4-ethoxy-3-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide
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Overview
Description
4-ethoxy-3-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide is a complex organic compound that features a combination of ethoxy, fluoro, hydroxy, and thiophenyl groups attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonamide through a reaction with ammonia.
Introduction of the Ethoxy and Fluoro Groups: The ethoxy and fluoro groups are introduced via electrophilic aromatic substitution reactions. Ethylation and fluorination reagents are used under controlled conditions to ensure selective substitution.
Attachment of the Hydroxy and Thiophenyl Groups: The hydroxy and thiophenyl groups are introduced through nucleophilic substitution reactions. The thiophenyl group is typically introduced via a thiol-ene reaction, while the hydroxy group is added through a hydroxylation reaction.
Final Coupling: The final step involves coupling the substituted benzenesulfonamide with a pentyl chain bearing a hydroxy group at the terminal position. This is achieved through a nucleophilic substitution reaction, forming the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This includes the use of high-throughput reactors, efficient purification techniques, and recycling of reagents where possible.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The ethoxy and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as sodium ethoxide (NaOEt) for nucleophilic substitution and fluorine gas (F2) for electrophilic substitution are commonly used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the sulfonamide group can inhibit certain enzymes by mimicking the natural substrate, while the hydroxy and thiophenyl groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-3-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide
- 4-ethoxy-3-fluoro-N-(5-hydroxy-3-(thiophen-4-yl)pentyl)benzenesulfonamide
Uniqueness
4-ethoxy-3-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide is unique due to the specific positioning of its functional groups, which can result in distinct chemical and biological properties compared to its analogs. The presence of the thiophen-3-yl group, in particular, can influence the compound’s reactivity and binding interactions, making it a valuable molecule for targeted research applications.
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-(5-hydroxy-3-thiophen-3-ylpentyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO4S2/c1-2-23-17-4-3-15(11-16(17)18)25(21,22)19-8-5-13(6-9-20)14-7-10-24-12-14/h3-4,7,10-13,19-20H,2,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFKWHGAWBXSCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC(CCO)C2=CSC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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